molecular formula C14H7F3N6S B14942014 3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942014
M. Wt: 348.31 g/mol
InChI Key: DNAFQCLIZRMTGS-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a pyrazine ring, a trifluoromethyl-substituted phenyl ring, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the triazolothiadiazole core .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

    Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and electronic conductivity.

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    3-(Pyrazin-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.

    3-(Pyrazin-2-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The position of the trifluoromethyl group on the phenyl ring can influence the compound’s reactivity and biological activity.

The presence of the trifluoromethyl group in this compound contributes to its unique properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H7F3N6S

Molecular Weight

348.31 g/mol

IUPAC Name

3-pyrazin-2-yl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7F3N6S/c15-14(16,17)9-3-1-2-8(6-9)12-22-23-11(20-21-13(23)24-12)10-7-18-4-5-19-10/h1-7H

InChI Key

DNAFQCLIZRMTGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)C4=NC=CN=C4

Origin of Product

United States

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